N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-8-9-18(14-16(15)2)22-25-26-23(29-22)24-21(27)17-10-12-20(13-11-17)28-19-6-4-3-5-7-19/h3-14H,1-2H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFSBKOZMMBPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves the reaction of 3,4-dimethylphenylhydrazine with an appropriate carboxylic acid derivative to form the oxadiazole ringThe reaction conditions often include the use of phosphorus oxychloride (POCl3) as a dehydrating agent and potassium hydroxide (KOH) for basification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe)
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been studied for their ability to inhibit cancer cell proliferation. In a study involving N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, compounds demonstrated percent growth inhibitions of up to 86.61% against various cancer cell lines such as SNB-19 and OVCAR-8 . This suggests that N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide may have similar potential as an anticancer agent due to its structural similarities.
Antimicrobial Properties
The oxadiazole derivatives have also shown promising antibacterial and antifungal activities. Studies have reported that modifications in the oxadiazole structure can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria . This opens avenues for developing new antibiotics from such compounds.
Anti-inflammatory and Analgesic Effects
Several studies have highlighted the anti-inflammatory properties of oxadiazole derivatives. The compound's ability to modulate inflammatory pathways can be beneficial in treating conditions characterized by chronic inflammation. Furthermore, analgesic effects have been observed in related compounds, suggesting potential applications in pain management therapies .
ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) characteristics of oxadiazole derivatives are crucial for their efficacy as drugs. The molecular structure influences these properties significantly; thus, computational studies are often employed to predict the pharmacokinetics of such compounds .
Photophysical Properties
Oxadiazoles are known for their photophysical properties which make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The incorporation of this compound into polymer matrices could enhance the performance of these materials.
Thermal Stability
Characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal that oxadiazole derivatives possess good thermal stability. This property is advantageous for applications requiring materials that can withstand high temperatures without degrading.
Case Studies
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets. For instance, in its anticancer activity, it binds to tubulin, inhibiting its polymerization and thus preventing cell division . This interaction disrupts the microtubule network within the cell, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several oxadiazole derivatives reported in the literature. Key comparisons include:
Table 1: Structural and Physical Properties of Analogous Oxadiazole Derivatives
*Estimated based on structural formula.
Key Observations:
Substituent Impact on Molecular Weight: The target compound’s molecular weight (~497.5 g/mol) is higher than simpler propanamide derivatives (e.g., 7h: 389.4 g/mol) due to the bulky 4-phenoxybenzamide group . Sulfamoyl-substituted analogs (e.g., compounds in –6) exhibit even higher molecular weights (~545–556 g/mol) due to sulfonamide moieties .
In contrast, 4-fluorophenyl () and 3-methoxyphenyl () substituents introduce electron-withdrawing or polar functional groups, which may alter solubility and reactivity . The 4-phenoxybenzamide group in the target compound is less polar than sulfamoyl groups in –6, suggesting differences in membrane permeability and bioavailability.
Thermal Stability :
- Propanamide derivatives (e.g., 7h) exhibit melting points between 149–199°C, indicating moderate thermal stability . The target compound’s melting point is unreported but likely comparable given structural similarities.
Infrared (IR) Spectroscopy:
- Target Compound : Expected C=O stretch (benzamide) near 1660–1680 cm⁻¹ and oxadiazole ring vibrations at 1240–1260 cm⁻¹, consistent with analogs in –3 .
- Sulfamoyl Analogs : Show additional S=O stretches near 1150–1200 cm⁻¹ (absent in the target compound) .
Nuclear Magnetic Resonance (NMR):
- 1H-NMR : The 3,4-dimethylphenyl group would produce aromatic proton signals at δ 6.8–7.2 ppm and methyl singlets near δ 2.2–2.4 ppm, as seen in compound 5i .
- 13C-NMR : The oxadiazole carbons resonate near δ 160–170 ppm, while the benzamide carbonyl appears at δ 165–170 ppm, aligning with data from –3 .
Biological Activity
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a compound that has recently gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 396.45 g/mol. The compound features an oxadiazole ring, which is known for its significant role in biological activity.
Structural Representation
The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Oxadiazole Ring | Five-membered heterocyclic structure |
| Phenoxy Group | Enhances lipophilicity and bioactivity |
| Dimethylphenyl Substituent | Contributes to the compound's unique properties |
Anticancer Activity
Several studies have reported that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
A specific study evaluated the compound's effects on human breast cancer cells (MCF-7). Treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers such as caspase activation and PARP cleavage.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Research Findings:
In a study evaluating its antibacterial efficacy against Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation: It could act as a modulator for various receptors that play roles in cancer progression and microbial resistance.
- Oxidative Stress Induction: The generation of reactive oxygen species (ROS) may lead to cellular damage in target cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]acetamide | C18H16BrN3O2 | Bromine substitution enhances bioactivity |
| 2-Benzothiazolecarboxamide | C18H14N4O2S | Contains a benzothiazole moiety |
| N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] | C19H18BrN3O2 | Bromine enhances antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, and how is its purity validated?
- Methodological Answer : The synthesis typically involves cyclization of a hydrazide intermediate with a substituted benzoyl chloride. For example, analogous oxadiazole derivatives are synthesized via two routes:
- Route A : Direct coupling of preformed oxadiazole intermediates (e.g., 5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine) with activated 4-phenoxybenzoyl chloride in pyridine, yielding products in 24–37% yields .
- Route B : Cyclodehydration of a diacylhydrazine precursor using oxalic anhydride or POCl₃, followed by purification via column chromatography.
Q. Which in vitro assays are most relevant for preliminary evaluation of its bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anti-inflammatory Potential : Inhibition of lipoxygenase (LOX) or cyclooxygenase-2 (COX-2) enzymes, measured via UV-Vis spectroscopy at 234 nm (LOX) or ELISA (COX-2) .
- Anticancer Screening : NCI-60 cell line panel testing at 10 μM, with growth percent (GP) inhibition calculated relative to controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity against cancer targets?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃, -Br) on the benzamide ring to enhance metabolic stability and target binding. For example, 4-bromo derivatives show improved IC₅₀ values in enzyme inhibition assays .
- Oxadiazole Modifications : Replace the 3,4-dimethylphenyl group with thiophene or dihydrobenzodioxin moieties to modulate lipophilicity (logP) and blood-brain barrier penetration .
- Validation : Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR, VEGFR2) and use molecular docking (e.g., AutoDock Vina) to predict binding poses with catalytic domains .
Q. What computational strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Binding Affinity Prediction : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess ligand-protein stability. For example, derivatives with 3,4-dimethylphenyl groups may show stronger hydrophobic interactions with MDMX or hCA II compared to chlorophenyl analogs .
- Metabolic Stability Analysis : Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots (e.g., oxadiazole ring oxidation) that reduce half-life in hepatic microsome assays .
- Data Reconciliation : Cross-validate enzyme inhibition results (e.g., IC₅₀ discrepancies) by repeating assays under standardized conditions (pH 7.4, 37°C) and normalizing to positive controls (e.g., ATP for binding assays) .
Q. How can crystallographic data inform the design of analogs with improved selectivity?
- Methodological Answer :
- Crystal Structure Analysis : Resolve single-crystal X-ray structures (e.g., CCDC deposition) to identify critical intermolecular interactions. For example, the oxadiazole N2 atom often forms hydrogen bonds with His64 in carbonic anhydrase II, while the phenoxy group engages in π-π stacking with Phe131 .
- Selectivity Engineering : Modify the benzamide’s phenoxy substituent to sterically hinder off-target binding (e.g., replace with bulkier tert-butyl groups) while retaining hydrogen-bond donors for primary targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
